(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid
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Overview
Description
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butylsulfamoyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid typically involves the reaction of 5-methoxyphenylboronic acid with tert-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of flow reactors also improves the efficiency and sustainability of the production process by minimizing waste and reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The tert-butylsulfamoyl group enhances the compound’s stability and specificity, allowing it to selectively target certain enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-benzothiazolesulfenamide: Used as a vulcanization accelerator in the rubber industry.
tert-butanesulfinamide: Widely used as a chiral auxiliary in the synthesis of amines and their derivatives.
Uniqueness
(2-(N-(tert-Butyl)sulfamoyl)-5-methoxyphenyl)boronic acid is unique due to its combination of a boronic acid group with a tert-butylsulfamoyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and its potential use in drug design set it apart from other similar compounds .
Properties
IUPAC Name |
[2-(tert-butylsulfamoyl)-5-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-6-5-8(18-4)7-9(10)12(14)15/h5-7,13-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFHGXYIAVUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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